Cas no 1379277-82-3 (5-fluoro-2-propoxybenzenethiol)
5-fluoro-2-propoxybenzenethiol Chemical and Physical Properties
Names and Identifiers
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- 5-fluoro-2-propoxybenzenethiol
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- MDL: MFCD18426870
- Inchi: 1S/C9H11FOS/c1-2-5-11-8-4-3-7(10)6-9(8)12/h3-4,6,12H,2,5H2,1H3
- InChI Key: UUHBAWYHGVYFIE-UHFFFAOYSA-N
- SMILES: C1(S)=CC(F)=CC=C1OCCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
5-fluoro-2-propoxybenzenethiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB434664-1 g |
5-Fluoro-2-n-propoxythiophenol; . |
1379277-82-3 | 1g |
€594.40 | 2023-06-16 | ||
| abcr | AB434664-5 g |
5-Fluoro-2-n-propoxythiophenol; . |
1379277-82-3 | 5g |
€1373.40 | 2023-06-16 | ||
| abcr | AB434664-1g |
5-Fluoro-2-n-propoxythiophenol; . |
1379277-82-3 | 1g |
€1621.70 | 2025-02-21 | ||
| abcr | AB434664-5g |
5-Fluoro-2-n-propoxythiophenol; . |
1379277-82-3 | 5g |
€1373.40 | 2023-09-04 | ||
| Ambeed | A213265-1g |
5-Fluoro-2-propoxybenzenethiol |
1379277-82-3 | 97% | 1g |
$441.0 | 2024-04-24 |
5-fluoro-2-propoxybenzenethiol Suppliers
5-fluoro-2-propoxybenzenethiol Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 5-fluoro-2-propoxybenzenethiol
Introduction to 5-Fluoro-2-Propoxybenzenethiol (CAS No. 1379277-82-3)
5-Fluoro-2-propoxybenzenethiol (CAS No. 1379277-82-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and materials science. This compound is characterized by its thiol group, which imparts reactivity and functional versatility, and the presence of a fluorine atom and a propoxy substituent, which contribute to its distinct chemical behavior.
The molecular structure of 5-fluoro-2-propoxybenzenethiol consists of a benzene ring with a fluorine atom at the 5-position and a propoxy group at the 2-position. The thiol group (-SH) is attached to the benzene ring at the 4-position. This arrangement provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Recent research has highlighted the potential of 5-fluoro-2-propoxybenzenethiol in the development of novel drugs. For instance, studies have shown that compounds containing thiol groups can exhibit antioxidant properties, which are crucial for mitigating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The presence of the fluorine atom in 5-fluoro-2-propoxybenzenethiol can enhance its metabolic stability and bioavailability, making it an attractive candidate for drug design.
In the field of materials science, 5-fluoro-2-propoxybenzenethiol has been explored for its use in self-assembled monolayers (SAMs) and surface modification. The thiol group allows for strong binding to gold surfaces, which is essential for creating stable and functional interfaces. This property has been leveraged in the development of biosensors and other nanotechnology applications where precise control over surface chemistry is critical.
The synthesis of 5-fluoro-2-propoxybenzenethiol typically involves several steps, including the introduction of the fluorine atom and the propoxy group onto the benzene ring, followed by the addition of the thiol group. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. For example, one common approach involves the reaction of 5-fluoro-2-hydroxybenzyl chloride with propyl alcohol to form the propoxy derivative, followed by sulfuration to introduce the thiol group.
The physical properties of 5-fluoro-2-propoxybenzenethiol, such as its melting point, boiling point, and solubility, are influenced by its molecular structure. It is generally a solid at room temperature with moderate solubility in organic solvents. These properties make it suitable for use in both laboratory-scale experiments and industrial processes.
Safety considerations are an important aspect when handling 5-fluoro-2-propoxybenzenethiol. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound in a cool, dry place away from incompatible substances.
In conclusion, 5-fluoro-2-propoxybenzenethiol (CAS No. 1379277-82-3) is a multifunctional compound with promising applications in pharmaceuticals, materials science, and other fields. Its unique chemical structure and properties make it a valuable intermediate for various synthetic processes. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
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